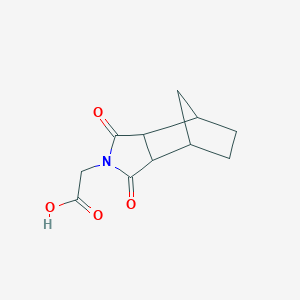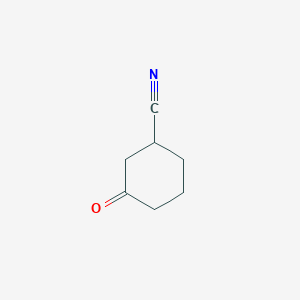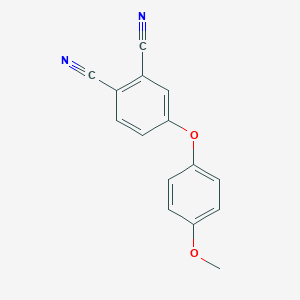
(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid” is a chemical compound with the molecular formula C11H13NO4 . It has a molecular weight of 285.3 . The compound is stored at a temperature of 28°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15NO4/c18-14-12-8-5-6-9(7-8)13(12)15(19)17(14)11-4-2-1-3-10(11)16(20)21/h1-4,8-9,12-13H,5-7H2,(H,20,21) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 285.3 g/mol . It has a storage temperature of 28°C .科学研究应用
Regulation of Cell Death in Yeasts
Acetic acid plays a crucial role in yeast cell death, serving as a model for studying regulated cell death mechanisms. Research has delved into the cascade of molecular events triggered by acetic acid, providing insights into modulable targets for both biotechnology and biomedicine. Understanding acetic acid's influence on cellular functions has shed light on potential strategies for developing more robust yeast strains and improved biomedical approaches (Chaves et al., 2021).
Pervaporation Separation of Water–Acetic Acid Mixtures
The separation of acetic acid from aqueous streams through pervaporation (PV), a membrane-based process, has gained attention due to its economic and environmental benefits. This technique addresses the challenges of separating acetic acid from water in industrial applications, highlighting the importance of efficient separation methods for recycling acetic acid and reducing energy consumption (Aminabhavi & Toti, 2003).
Organic Acids in Acidizing Operations
The use of organic acids, such as acetic acid, in acidizing operations for oil and gas extraction has been explored as an alternative to hydrochloric acid (HCl). These acids offer advantages in high-temperature applications due to their less corrosive nature and potential to mitigate issues associated with HCl, including high dissolving power and sludging tendency. Research has highlighted the roles and limitations of organic acids in enhancing the efficiency of acidizing operations (Alhamad et al., 2020).
Methanogenesis in Anoxic Environments
Acetic acid is involved in methanogenesis, a significant biochemical process in anoxic environments leading to methane production. Understanding the pathways of methanogenesis, including aceticlastic and hydrogenotrophic methanogenesis, is crucial for predicting methane emission scenarios and developing mitigation strategies. This knowledge assists in modeling the environmental impact of methanogenesis and exploring biotechnological applications for methane production control (Conrad, 2020).
Acetic Acid Bacteria in Fermentation
Acetic acid bacteria (AAB) play a vital role in the production of vinegar and fermented beverages, utilizing their unique oxidative fermentation mechanism. The study of AAB has implications beyond the food and beverage industry, including biotechnological applications and potential health benefits associated with fermented products. Research in this area contributes to the understanding of AAB physiology and its applications in industrial fermentation processes (Lynch et al., 2019).
属性
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-7(14)4-12-10(15)8-5-1-2-6(3-5)9(8)11(12)16/h5-6,8-9H,1-4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOORNQXSKWLPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311373 |
Source


|
| Record name | (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |
CAS RN |
26785-97-7 |
Source


|
| Record name | MLS003115239 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














